Competitive PEP Inhibition with Source-Dependent Potency: Linderene Acetate vs. Linderene and Linderalactone
In the foundational study by Kobayashi et al. (2002), linderene acetate (4) demonstrated differential PEP inhibitory activity compared to co-isolated analogs. It inhibited PEP from Flavobacterium meningosepticum more potently than the rat brain enzyme, whereas linderene (3) and linderalactone (5) showed comparable inhibition across both sources [1].
| Evidence Dimension | PEP Inhibitory Activity (source selectivity) |
|---|---|
| Target Compound Data | More potent against Flavobacterium PEP than rat brain PEP |
| Comparator Or Baseline | Linderene (3) and linderalactone (5): similar inhibition across both sources; Isolinderalactone (6): most potent against rat brain PEP |
| Quantified Difference | Qualitative difference in enzyme source selectivity |
| Conditions | PEP from Flavobacterium meningosepticum and rat brain supernatant |
Why This Matters
This source-dependent inhibition profile distinguishes linderene acetate from structural analogs, directly impacting assay design and target-specific research applications.
- [1] Kobayashi, W.; et al. Prolyl endopeptidase inhibitors from the roots of Lindera strychnifolia F. Vill. Biol. Pharm. Bull. 2002, 25, 1049-1052. View Source
